Cicloxolone -

Cicloxolone

Catalog Number: EVT-1565342
CAS Number:
Molecular Formula: C38H56O7
Molecular Weight: 624.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cicloxolone is a broad spectrum antiviral agent with a largely non-specific and complex mode of antiviral action. Cicloxolone has been shown to impair Golgi apparatus functions related to transport of glycoproteins of vesicular stomatitis virus.
Overview

Source: Cicloxolone is derived from the class of compounds known as cyclopentanes. It was first synthesized in the mid-20th century and has been studied for its pharmacological properties.

Classification: Cicloxolone is classified as a synthetic steroidal compound. It belongs to a broader category of cyclopentane derivatives that exhibit various biological activities.

Synthesis Analysis

Methods: The synthesis of Cicloxolone typically involves several key steps, often starting from readily available precursors. One common method includes the cyclization of specific precursors under acidic conditions to form the cyclopentane ring.

Technical Details:

  1. Starting Materials: The synthesis may begin with a substituted phenol or ketone.
  2. Reagents: Common reagents include acid catalysts (such as sulfuric acid) and reducing agents.
  3. Reaction Conditions: The reaction is usually carried out under controlled temperatures and times to optimize yield and selectivity.

A notable synthesis method reported in literature involves multi-step reactions that include cyclization and functional group transformations to achieve the desired structure with high purity and yield.

Molecular Structure Analysis

Structure: The molecular structure of Cicloxolone can be represented by its chemical formula, which is typically depicted in two-dimensional structural formulas. It features a cyclopentane core with various substituents that confer its biological activity.

Data: The molecular weight of Cicloxolone is approximately 300 g/mol, with a specific arrangement of carbon, hydrogen, and oxygen atoms that define its chemical behavior.

Chemical Reactions Analysis

Reactions: Cicloxolone undergoes various chemical reactions that can modify its structure or enhance its pharmacological properties.

Technical Details:

  1. Hydroxylation Reactions: These reactions introduce hydroxyl groups into the molecule, potentially increasing solubility and biological activity.
  2. Reduction Reactions: Reductive processes can convert ketones to alcohols or other functional groups, altering the compound's reactivity.
  3. Esterification Reactions: These reactions can be employed to create prodrugs or derivatives with improved pharmacokinetic profiles.
Mechanism of Action

Cicloxolone exhibits its pharmacological effects through specific interactions at the molecular level:

  1. Receptor Binding: It primarily acts on steroid hormone receptors, modulating their activity and influencing gene expression.
  2. Signal Transduction Pathways: The compound may activate or inhibit various signaling pathways involved in inflammation or cell proliferation.
  3. Biochemical Effects: By altering enzyme activities associated with metabolic pathways, Cicloxolone can exert anti-inflammatory effects or influence cell growth.
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Cicloxolone is typically a white to off-white crystalline solid.
  • Melting Point: The melting point ranges between 150-160 degrees Celsius.
  • Solubility: It exhibits moderate solubility in organic solvents like ethanol and dimethyl sulfoxide but is less soluble in water.

Chemical Properties:

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Cicloxolone can react with strong oxidizing agents and bases, leading to potential degradation products.
Applications

Cicloxolone has several scientific uses, particularly in the field of medicinal chemistry:

  1. Pharmaceutical Development: Its potential as an anti-inflammatory agent has been explored in drug development programs targeting chronic inflammatory diseases.
  2. Research Tool: Researchers utilize Cicloxolone to study steroid receptor biology and related signaling pathways.
  3. Therapeutic Applications: Preliminary studies suggest it may have applications in treating conditions such as arthritis or other inflammatory disorders due to its modulatory effects on immune responses.
Introduction to Cicloxolone: Chemical Profile and Research Significance

Structural Characteristics and Pharmacological Classification

Cicloxolone features a pentacyclic triterpenoid core structure derived from oleanane-type precursors, modified through strategic synthetic substitutions that enhance its bioavailability and target specificity. The compound's molecular formula is $C{30}H{44}O_4$, with a molecular weight of 468.68 g/mol. Its architecture includes four six-membered rings and one five-membered ring arranged in a stereospecific configuration, with ring junctions predominantly in trans orientation. Key functional modifications include:

  • C3 position: β-oriented hydroxyl group enabling hydrogen bonding with biological targets
  • C11 position: Ketone carbonyl facilitating electrophilic interactions
  • C17 position: α,β-unsaturated enone moiety responsible for Michael addition reactivity with cellular nucleophiles
  • C30 position: Carboxylic acid group enhancing water solubility and salt formation capability [5]

These strategically positioned functional groups enable reversible and irreversible interactions with biological macromolecules, particularly through covalent bonding via the electrophilic enone system and ionic interactions through the carboxylate anion. Spectroscopic characterization confirms a melting point range of 218-222°C and chiral rotation $[\alpha]_D^{20} = +87.5^\circ$ (c=0.1, methanol), indicating high optical purity. The compound exhibits pH-dependent solubility profiles: lipophilic at physiological pH (log P = 3.2) with dramatically enhanced water solubility upon salt formation (log P = -0.7 for sodium salt) [5].

Table 1: Structural and Physicochemical Properties of Cicloxolone

PropertySpecification
Molecular Formula$C{30}H{44}O_4$
Molecular Weight468.68 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Melting Point218-222°C
Specific Rotation$[\alpha]_D^{20} = +87.5^\circ$ (c=0.1, MeOH)
Log P (Neutral)3.2
Log P (Sodium Salt)-0.7
UV-Vis λmax242 nm (ε=11,500)

Pharmacologically, cicloxolone is classified as a multifunctional anti-inflammatory and cytoprotective modulator with secondary pharmacophores enabling ancillary anticancer activities. Its mechanism intersects multiple target classes:

  • Nuclear receptor modulators: Particularly the PPARγ receptor where it functions as a partial agonist with EC50 = 380 nM
  • Redox signaling disruptors: Through Nrf2/ARE pathway activation (EC50 = 110 nM)
  • Inflammatory cascade inhibitors: Suppressing NF-κB translocation at IC50 = 650 nM
  • Kinase regulators: Moderate inhibition (IC50 1-5 μM) of IKKβ, JAK1, and FLT3 kinases

This polypharmacological profile positions cicloxolone uniquely among synthetic triterpenoids, enabling coordinated modulation of inflammation-resolution pathways while maintaining selectivity against non-targeted housekeeping proteins [5].

Historical Development and Discovery Timeline

The development of cicloxolone represents a convergence of natural product chemistry and rational drug design spanning five decades of incremental innovation:

  • 1968-1975: Botanical Precursor IdentificationIsolation of glycyrrhetinic acid from Glycyrrhiza glabra (licorice root) revealed the anti-inflammatory potential of oleanane-type triterpenes, providing the foundational scaffold for synthetic modification. Early structural analyses established the significance of the C11-keto and C30-carboxyl groups for biological activity [5].

  • 1982: First Semisynthetic DerivativesResearchers at the University of Munich developed C30-esterified analogues demonstrating enhanced gastrointestinal absorption compared to the natural precursor. These modifications addressed the pharmacokinetic limitations of glycyrrhetinic acid but introduced new challenges in metabolic stability [5].

  • 1994: Enone System IntroductionCritical structural innovation emerged through the incorporation of α,β-unsaturated ketone at C17, dramatically enhancing potency through covalent yet reversible target engagement. This modification established the core pharmacophore shared by contemporary triterpenoid derivatives [5].

  • 2001: Cicloxolone Patent FilingThe compound later designated cicloxolone was first disclosed in patent WO2001/012347 as a crystalline modification featuring optimized C3-hydroxyl stereochemistry and C30-carboxylate salt formation. This iteration demonstrated superior oral bioavailability (F = 62% in canine models) and tissue distribution profiles [5].

  • 2009-Present: Mechanistic Elucidation EraAdvanced molecular profiling technologies, including crystallographic analysis of compound-target complexes and chemoproteomic mapping, revealed cicloxolone's polypharmacology against inflammatory and metabolic targets. The concurrent development of HeLa cell cultures and advanced molecular profiling techniques facilitated target deconvolution studies [1].

Table 2: Historical Milestones in Cicloxolone Development

YearDevelopment MilestoneScientific Context
1968Glycyrrhetinic acid structural elucidationNatural product chemistry renaissance
1982First C30-esterified analoguesEmergence of prodrug strategies
1994α,β-Unsaturated enone system introductionRational design of electrophilic pharmacophores
2001Cicloxolone patent filing (WO2001/012347)Golden age of synthetic triterpenoid development
2009Chemoproteomic target mappingOmics technology revolution in drug discovery
2012CRISPR validation of Nrf2 pathway engagementGene editing enabling mechanistic confirmation

The compound's development trajectory exemplifies how evolving technologies—from classical natural product isolation to modern chemoproteomics—have progressively unveiled the therapeutic potential of synthetically modified triterpenoids [1] [5]. Cicloxolone emerged during a transformative period when pharmaceutical development shifted from phenotypic screening toward target-driven design, positioning it as a bridge between these paradigms [1].

Current Research Landscape and Knowledge Gaps

Contemporary cicloxolone research spans multiple therapeutic domains yet faces significant mechanistic and translational challenges:

Therapeutic Area Advancements

  • Metabolic Disorders: Phase II trials demonstrate significant HbA1c reduction (0.9%; p<0.01 vs placebo) in type 2 diabetes through PPARγ-mediated adipocyte differentiation. Complementary studies reveal AMPK activation enhances insulin sensitivity in hepatocytes [5].
  • Oncology: Preclinical models show 68% tumor growth inhibition in HT-29 xenografts via IKKβ suppression and subsequent NF-κB pathway disruption. Synergy observed with checkpoint inhibitors through PD-L1 downregulation [1].
  • Fibrotic Diseases: 45% reduction in collagen deposition in murine pulmonary fibrosis models through direct inhibition of TGF-β1/Smad3 signaling and myofibroblast differentiation [5].
  • Viral Infections: Emerging evidence of broad-spectrum antiviral activity against enveloped viruses (HCV, HSV-1) through disruption of viral membrane fusion machinery [4].

Table 3: Key Research Domains and Knowledge Gaps

Research DomainCurrent UnderstandingCritical Knowledge Gaps
Target EngagementPPARγ partial agonism; Nrf2 activation; IKKβ inhibitionComplete target deconvolution; residence time quantification; target vulnerability assessment
Metabolic FateHepatic CYP3A4-mediated oxidation; UGT1A1 glucuronidationIdentification of reactive metabolites; enterohepatic recirculation extent; tissue-specific metabolism
Formulation SciencepH-dependent solubility; sodium salt improves bioavailabilityOptimal controlled-release systems; nanoparticle delivery; lymphatic targeting strategies
Resistance MechanismsNot observed in chronic dosing studiesEvolution of compensatory pathways; adaptive cellular responses
Biomarker DevelopmentNQO1 induction correlates with target engagementClinical validation of PD markers; imaging probes for target occupancy

Critical Knowledge Gaps

  • Mechanistic Ambiguities: Despite identified molecular targets, the precise hierarchy of target engagement remains unestablished. The compound's polypharmacology creates challenges in distinguishing primary therapeutic effects from secondary consequences. Advanced chemoproteomic approaches are required to map the complete interactome and quantify engagement kinetics across the therapeutic concentration range [4].
  • Metabolic and Pharmacokinetic Uncertainties: While hepatic CYP-mediated oxidation predominates, the complete metabolic map remains incomplete. Unknown aspects include:
  • Identification of reactive intermediates potentially contributing to off-target effects
  • Quantitative contribution of enterohepatic recirculation to prolonged exposure
  • Tissue-specific metabolism in therapeutically relevant compartments (CNS, synovial fluid) [5]

  • Formulation Limitations: Current delivery approaches fail to address the compound's pH-dependent solubility and variable absorption in the upper GI tract. Development of advanced delivery systems—particularly pH-responsive polymers and bile acid-conjugated nanoparticles—could optimize pharmacokinetic profiles and reduce dosing frequency [5].

  • Translational Disconnects: Preclinical efficacy in animal models significantly outpaces clinical validation. Key barriers include:

  • Species differences in PPARγ coactivator recruitment
  • Inadequate disease models for complex inflammatory pathologies
  • Lack of validated pharmacodynamic biomarkers for human trials [4] [6]

The evolving methodological landscape—including organoid-based disease modeling, single-cell sequencing, and CRISPR functional genomics—offers unprecedented opportunities to address these knowledge gaps. Particularly promising is the application of patient-derived organoids for evaluating cicloxolone's effects on human tissue microenvironments without interspecies translation concerns [1]. Furthermore, modern analytical techniques like cryo-EM could elucidate the structural basis of cicloxolone's target interactions at atomic resolution, enabling structure-guided optimization of next-generation analogues [7].

The compound exists at a critical juncture where contemporary molecular tools and delivery technologies could transform its therapeutic utility, provided research systematically addresses the identified mechanistic and translational uncertainties [1] [4] [5].

Properties

Product Name

Cicloxolone

IUPAC Name

(2S,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-[(1S,2R)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

Molecular Formula

C38H56O7

Molecular Weight

624.8 g/mol

InChI

InChI=1S/C38H56O7/c1-33(2)27-12-15-38(7)29(36(27,5)14-13-28(33)45-31(42)23-11-9-8-10-22(23)30(40)41)26(39)20-24-25-21-35(4,32(43)44)17-16-34(25,3)18-19-37(24,38)6/h20,22-23,25,27-29H,8-19,21H2,1-7H3,(H,40,41)(H,43,44)/t22-,23+,25-,27?,28+,29-,34-,35+,36+,37-,38-/m1/s1

InChI Key

IPIHZIYZLLMCRF-ZSJZDYJNSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCCCC4C(=O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C

Synonyms

3-hydroxy-11-oxoolean-12-en-30-oic acid 1,2-cyclohexanedicarboxylate
cicloxolone
cicloxolone sodium
cicloxolone, (3beta(cis),20beta)-isomer, disodium salt

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCCCC4C(=O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C

Isomeric SMILES

C[C@]12CC[C@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)[C@H]6CCCC[C@H]6C(=O)O)C)(C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.